Ionizable lipid Az1

Click Chemistry Ionizable Lipid Libraries CuAAC

Ionizable lipid Az1 (C44H86N4O4, MW 735.18) is an ionizable lipid that contains an azide functional group, enabling it to react with a variety of terminal alkynes under standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reactivity distinguishes Az1 from conventional ionizable lipids such as SM-102 or ALC-0315, as it serves as a modular precursor for the rapid construction of triazole-containing ionizable lipid libraries.

Molecular Formula C44H86N4O4
Molecular Weight 735.2 g/mol
Cat. No. B15578248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIonizable lipid Az1
Molecular FormulaC44H86N4O4
Molecular Weight735.2 g/mol
Structural Identifiers
InChIInChI=1S/C44H86N4O4/c1-4-7-10-13-16-17-18-24-32-41-51-43(49)35-29-25-31-39-48(40-37-46-47-45)38-30-23-19-22-28-36-44(50)52-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42H,4-41H2,1-3H3
InChIKeyDOONHVANIUYUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ionizable Lipid Az1 Procurement Guide: Understanding Its Role in Click Chemistry-Based LNP Development


Ionizable lipid Az1 (C44H86N4O4, MW 735.18) is an ionizable lipid that contains an azide functional group, enabling it to react with a variety of terminal alkynes under standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reactivity distinguishes Az1 from conventional ionizable lipids such as SM-102 or ALC-0315, as it serves as a modular precursor for the rapid construction of triazole-containing ionizable lipid libraries [1]. The azide handle allows researchers to systematically introduce diverse substituents into the lipid headgroup without altering the hydrophobic tail domain, thereby accelerating structure-activity relationship (SAR) studies and the optimization of lipid nanoparticles (LNPs) for mRNA delivery [2].

Why Ionizable Lipid Az1 Cannot Be Replaced by Conventional Ionizable Lipids


Az1 is not a standard ionizable lipid intended for direct LNP formulation; rather, it is a reactive precursor whose azide group confers a unique chemical handle for modular derivatization via CuAAC click chemistry . Substituting Az1 with a non-azide ionizable lipid (e.g., SM-102, ALC-0315, or DLin-MC3-DMA) would eliminate the capacity for rapid, high-yield diversification of headgroup substituents, which is essential for structure-activity relationship (SAR) investigations and the parallel optimization of mRNA delivery efficiency [1]. Furthermore, Az1-derived triazole lipids have been shown to achieve encapsulation efficiencies and particle characteristics comparable to clinically validated LNPs, while enabling the identification of analogs (e.g., Cp1-4) that exceed the transfection performance of SM-102 by 1.32-fold [2]. Generic substitution would therefore forfeit both the synthetic versatility and the empirical performance advantages accessible through Az1-based click chemistry.

Quantitative Differentiation Evidence: Ionizable Lipid Az1 vs. Clinical Benchmark SM-102


Modular Library Construction via CuAAC Click Chemistry

Az1 contains a terminal azide group that undergoes CuAAC with a panel of terminal alkynes to generate a diverse library of triazole-containing ionizable lipids (Cp1-n). The reaction proceeds with yields consistently exceeding 80% [1], enabling the parallel synthesis of 15 distinct lipid analogs from a single Az1 precursor. In contrast, conventional ionizable lipids such as SM-102 require de novo multi-step synthesis for each structural modification, which significantly increases development time and resource expenditure [2].

Click Chemistry Ionizable Lipid Libraries CuAAC Azide-Alkyne Cycloaddition

Enhanced In Vitro mRNA Transfection Efficiency of Az1-Derived Triazole Lipids

LNPs formulated with Cp1-4, a triazole-containing ionizable lipid synthesized from Az1 and an alkyne bearing a dimethylamine substituent, exhibited a 1.32-fold increase in luciferase mRNA transfection efficiency in HeLa cells relative to LNPs prepared with the clinically approved benchmark SM-102 [1]. The same study reported that other Az1-derived analogs (Cp1-1, Cp1-6, Cp1-7) achieved transfection levels ranging from 0.60 to 0.64 relative to SM-102, underscoring the importance of headgroup tuning enabled by Az1-based diversification [2].

mRNA Delivery Transfection Efficiency Luciferase Reporter HeLa Cells

Preserved mRNA Encapsulation Efficiency and LNP Physical Properties

LNPs prepared with Cp1-n (Az1-derived) lipids maintained mRNA encapsulation efficiencies between 84.10% and 91.64%, comparable to the 89.98% achieved with SM-102 LNPs [1]. Particle sizes ranged from ~45 nm to 113 nm, with most formulations falling within the optimal sub-100 nm range for systemic delivery, while zeta potentials were positive (+8.64 mV to +25.41 mV), facilitating cellular membrane interaction [2]. These data confirm that introduction of the triazole moiety via Az1 click chemistry does not compromise the fundamental LNP assembly or cargo protection capabilities required for downstream applications.

LNP Formulation Encapsulation Efficiency Particle Size Zeta Potential

Systematic SAR Capability via Headgroup Variation While Maintaining Tail Structure

Az1 retains the identical branched lipid tail as SM-102 while providing an azide functional group for headgroup diversification. This design allows for the systematic evaluation of headgroup substituent effects on LNP performance without confounding variables introduced by altered hydrophobic domains [1]. In the published library, varying the alkyne partner (alkyl, phenyl, hydroxyl, amine, or alkoxyl substituents) generated distinct Cp1-n lipids with transfection efficiencies ranging from negligible to 1.32× SM-102, demonstrating the direct impact of headgroup chemistry on delivery efficacy [2]. This level of controlled SAR exploration is not achievable with conventional ionizable lipids lacking a modular conjugation handle.

Structure-Activity Relationship SAR Lipid Tail Consistency Click Chemistry Modularity

High-Value Application Scenarios for Ionizable Lipid Az1 Procurement


Accelerated Ionizable Lipid Lead Optimization for mRNA Therapeutics

Research teams engaged in mRNA drug discovery can procure Az1 to rapidly generate focused libraries of ionizable lipids with systematic headgroup variation. The >80% yields in CuAAC reactions [1] enable parallel synthesis of 10-15 distinct analogs from a single Az1 stock, dramatically shortening the hit-to-lead timeline compared to de novo synthesis of each candidate. This approach is particularly valuable for projects targeting non-hepatic tissues or requiring tailored LNP properties, where empirical SAR data from Az1-derived libraries can guide the selection of optimal headgroup chemistry [2].

Academic and Industrial LNP Formulation Core Facilities

Core facilities supporting diverse mRNA delivery projects benefit from Az1 as a versatile, off-the-shelf building block. The azide handle allows end-users to customize lipid headgroups with project-specific alkyne partners (e.g., targeting ligands, fluorophores, or charge-modulating groups) without requiring specialized synthetic chemistry expertise. The demonstrated compatibility of Az1-derived lipids with standard LNP manufacturing processes—including high encapsulation efficiency (84-91%) and favorable particle sizes (45-113 nm) [3]—ensures smooth integration into existing extrusion- or microfluidics-based workflows.

Comparative Benchmarking Against Clinical Lipid Standards

For groups developing next-generation LNP formulations, Az1 provides a direct link to the clinically validated SM-102 scaffold. Because Az1 shares the identical lipid tail as SM-102, researchers can use Az1-derived triazole lipids to benchmark new headgroup modifications against the SM-102 baseline while controlling for tail-dependent pharmacokinetic effects [4]. The demonstrated ability of Cp1-4 to outperform SM-102 by 1.32-fold in HeLa cells [5] establishes a proof-of-concept that Az1-based optimization can yield lipids with superior in vitro delivery characteristics, warranting further in vivo evaluation.

Biological Conjugation and Targeted LNP Engineering

Beyond library synthesis, Az1 can be employed as a functionalizable lipid component for bioconjugation strategies. Researchers can click Az1-containing LNPs with alkyne-modified targeting ligands (e.g., antibodies, peptides, or aptamers) or imaging probes post-formulation, enabling the generation of targeted or traceable LNPs without compromising particle integrity . This post-modification approach is particularly advantageous for academic labs seeking to explore active targeting strategies without investing in custom lipid synthesis capabilities.

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